molecular formula C11H11NO3S B14418770 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid CAS No. 81215-33-0

2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid

Cat. No.: B14418770
CAS No.: 81215-33-0
M. Wt: 237.28 g/mol
InChI Key: NBFOSEMSDQQKGG-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidinone ring with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to yield intermediate products, which are then further processed to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of polyphosphoric acid or phosphorus oxychloride (POCl3) for cyclization reactions. The oxidation of methylsulfanyl derivatives using reagents like m-chloroperbenzoic acid or peracetic acid is also a key step in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid

    Cyclization Agents: Polyphosphoric acid, POCl3

    Substitution Reagents: Various electrophiles for aromatic substitution reactions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Substitution Products: Various substituted benzoic acid derivatives

Scientific Research Applications

2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is unique due to its azetidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

81215-33-0

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(2-methylsulfanyl-4-oxoazetidin-1-yl)benzoic acid

InChI

InChI=1S/C11H11NO3S/c1-16-10-6-9(13)12(10)8-5-3-2-4-7(8)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)

InChI Key

NBFOSEMSDQQKGG-UHFFFAOYSA-N

Canonical SMILES

CSC1CC(=O)N1C2=CC=CC=C2C(=O)O

Origin of Product

United States

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